Cupiennin-1, specifically Cupiennin 1a, is a highly basic antimicrobial peptide derived from the venom of the spider Cupiennius salei. This peptide is part of a broader family of cupiennins, which are characterized by their potent antimicrobial and insecticidal properties. The amino acid sequence of Cupiennin 1a is GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH2, where the terminal amine indicates an amidated C-terminus. The cupiennins exhibit a unique structure that allows them to disrupt cellular membranes, making them effective against various microorganisms and pests .
Cupiennin 1a was isolated from the venom of the spider Cupiennius salei, a species known for its diverse array of bioactive compounds. The purification process typically involves techniques such as reverse-phase high-performance liquid chromatography and mass spectrometry to achieve homogeneity and determine the amino acid sequence .
The synthesis of Cupiennin 1a and its analogs is primarily achieved through solid-phase peptide synthesis using the F-moc (9-fluorenylmethoxycarbonyl) methodology. This approach allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Following synthesis, the peptides can be cleaved from the support and purified .
The technical details of the synthesis process include:
The molecular structure of Cupiennin 1a is characterized by a predominantly helical conformation, which is essential for its membrane-disrupting activity. The peptide consists of 35 amino acids with a hydrophobic N-terminal region and a polar C-terminal region. This structural arrangement contributes to its amphipathic nature, allowing it to interact effectively with lipid membranes .
The total charge of Cupiennin 1a under physiological conditions is +8, attributed to its basic amino acids. The high helix-forming potential has been confirmed through conformational studies using techniques such as nuclear magnetic resonance spectroscopy .
Cupiennin 1a exhibits various chemical reactions that enhance its antimicrobial properties. These include interactions with bacterial membranes leading to pore formation and membrane disruption.
The mechanism of action for Cupiennin 1a involves its binding to negatively charged components on microbial membranes, leading to membrane destabilization. This process can result in cell lysis or apoptosis.
Research indicates that the immediate biological effects include rapid depolarization of bacterial membranes and subsequent leakage of cellular contents. This action is supported by structural studies showing how cupiennins insert into lipid bilayers .
Cupiennin 1a is soluble in aqueous solutions and exhibits stability under physiological conditions. Its physical properties include:
The chemical properties involve its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic environments. It is resistant to proteolytic degradation due to its structural features .
Cupiennin 1a has several potential applications in various fields:
Cupiennin-1a (GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH₂) is a cationic α-helical peptide isolated from the venom of the neotropical wandering spider Cupiennius salei (Ctenidae). This large, nocturnal hunter inhabits Central American forests and banana plantations, where its venom evolved to rapidly immobilize diverse prey, including insects, frogs, and lizards [3] [6]. The peptide constitutes a significant component of the venom’s cytolytic arsenal, with transcriptomic studies revealing that linear cationic peptides like cupiennins represent ~24% of all venom gland transcripts—surpassing neurotoxins in abundance [5]. This high expression underscores its functional importance in prey capture and antimicrobial defense within the spider’s ecological niche [1] [6].
C. salei employs venom conservatively, modulating venom expenditure based on prey size and threat level. Refilling its 10 µl venom reservoirs takes 8–18 days, favoring molecules with multifunctional efficiency [3] [6]. Cupiennin-1a’s membrane-disrupting mechanism meets this need, enabling broad biocidal activity while minimizing metabolic costs.
Cupiennin-1a belongs to a family of spider-venom antimicrobial peptides (AMPs) characterized by linear, cysteine-free sequences and cationic properties. It is taxonomically classified under the "cupiennin" group, which includes two subfamilies:
Table 1: Classification of Key Cupiennin Peptides
Peptide | Length (AA) | Molecular Mass (Da) | Net Charge | Structural Hallmark |
---|---|---|---|---|
Cupiennin-1a | 35 | 3,798.63 | +8 | No proline; amidated C-terminus |
Cupiennin-1d | 35 | 3,795.13 | +8 | No proline; hydrophobic N-terminus |
Cupiennin-2a | 35 | 3,701.05 | +8 | Contains proline |
Unlike disulfide-rich neurotoxins (e.g., CSTX-1) that target ion channels, cupiennins exhibit cytolytic activity against biological membranes. This places them functionally alongside other spider-derived AMPs like lycotoxins (Lycosidae) and latarcins (Zodariidae). However, cupiennins demonstrate broader efficacy across biological kingdoms—bacteria, protozoa, insects, and mammalian cells—due to their non-stereospecific membrane disruption [9]. Their taxonomic uniqueness lies in their origin within the RTA-clade of araneomorph spiders, which uniquely express linear cytolytic peptides [5].
Cupiennin-1a was first purified and sequenced in 2002 through a combination of classical biochemical techniques:
Table 2: Key Techniques in Cupiennin-1a Characterization
Method | Role in Identification | Critical Findings |
---|---|---|
Edman Degradation | Stepwise N-terminal sequencing | Revealed primary structure; confirmed N-terminal Gly |
MALDI-TOF MS | Mass validation | Detected mass shifts indicating C-terminal amidation (+0.98 Da vs. theoretical) |
Tandem MS/MS | Isoform differentiation | Distinguished 1a/1b (Δmass 1.62 Da) and 1c/1d (Δmass 25.38 Da) |
The Edman process faced challenges due to the peptide’s length (35 residues), requiring high-purity samples and repetitive yield optimization. Modified residues (e.g., amidated C-terminus) were identified via mass discrepancies between observed and theoretical masses [7] [8]. Subsequent transcriptome studies revealed complex precursor structures: Cupiennin-1a is encoded within polyprotein transcripts containing multiple AMP sequences separated by anionic linkers, which are cleaved post-translationally [5]. This biosynthesis mechanism explains its high venom concentration (up to 1.2 mM) and functional synergy with other venom components [5] [6].
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